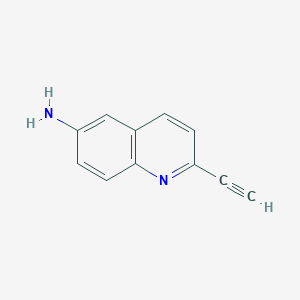

2-Ethynylquinolin-6-amine

Description

2-Ethynylquinolin-6-amine is a quinoline derivative featuring an ethynyl group (-C≡CH) at the 2-position and an amine (-NH₂) at the 6-position of the quinoline scaffold. The ethynyl moiety is notable for its role in click chemistry and cross-coupling reactions, enabling further functionalization for drug discovery or material science applications .

Properties

Molecular Formula |

C11H8N2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-ethynylquinolin-6-amine |

InChI |

InChI=1S/C11H8N2/c1-2-10-5-3-8-7-9(12)4-6-11(8)13-10/h1,3-7H,12H2 |

InChI Key |

SHTRAOLPEDGFNB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC2=C(C=C1)C=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynylquinolin-6-amine typically involves the following steps:

Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where a halogenated quinoline derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for 2-Ethynylquinolin-6-amine may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Ethynylquinolin-6-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Ethyl-substituted quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethynylquinolin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynylquinolin-6-amine involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA.

Pathways Involved: It may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with amino and substituent groups at various positions exhibit diverse chemical, physical, and biological properties. Below is a detailed comparison of 2-Ethynylquinolin-6-amine with structurally related compounds:

Structural and Functional Group Variations

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Substituents: Bromo at C6, anilino group at C4 with a difluoromethylphenyl moiety. Synthesis: One-step protocol via refluxing 6-bromo-4-chloroquinoline with 3-(difluoromethyl)aniline, yielding 83% . Applications: Used in rapid library development for chemical probes targeting kinase inhibition or protein-protein interactions .

3-(P-Tolylimino)methyl-2-chloroquinoline-6-amine Substituents: Chloro at C2, imino-linked p-tolyl group at C3, amine at C6. Synthesis: Condensation of 6-amino-2-chloroquinoline-3-carbaldehyde with p-toluidine in methanol/acetic acid, followed by crystallization .

4-(Benzyloxy)-2-methylquinolin-6-amine Substituents: Benzyloxy at C4, methyl at C2, amine at C6. Applications: Lab-scale research compound; benzyloxy groups often improve lipophilicity and blood-brain barrier penetration .

6-Ethyl-2-methylquinolin-4-amine Substituents: Ethyl at C6, methyl at C2, amine at C4.

6,7-Dimethoxyquinolin-4-amine Substituents: Methoxy groups at C6 and C7, amine at C4. Properties: Methoxy groups enhance solubility and electron-donating capacity, useful in optoelectronic materials .

5-Ethyl-6-methoxyquinolin-8-amine Substituents: Ethyl at C5, methoxy at C6, amine at C7. Synthesis: Multi-step route involving ethylation and methoxylation; structural analogs are explored in antimalarial research .

Key Comparative Insights

- Reactivity: The ethynyl group in 2-Ethynylquinolin-6-amine offers distinct reactivity for alkyne-azide cycloaddition (click chemistry) or palladium-catalyzed cross-coupling, unlike inert substituents (e.g., methyl, methoxy) in other derivatives .

- Synthetic Efficiency: One-step methods (e.g., 83% yield for the bromo-anilino derivative ) contrast with multi-step routes for methoxy/ethyl analogs .

- Biological Relevance: Anilino and imino groups (e.g., in and ) are linked to kinase inhibition, whereas ethynyl groups may enable targeted drug conjugate synthesis .

Data Table: Comparative Overview of Quinoline Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.